![molecular formula C18H28O3S2 B14386757 benzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol CAS No. 88122-76-3](/img/structure/B14386757.png)
benzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol is a complex organic compound that combines the structural features of benzoic acid and a dithiolan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol typically involves multi-step organic reactions. The process begins with the preparation of the dithiolan ring, which is then attached to a heptyl chain. This intermediate is subsequently reacted with benzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and reduce production costs while maintaining the quality of the compound. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
Benzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolan ring to a simpler thiol or sulfide structure.
Substitution: The aromatic ring of benzoic acid can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
Benzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of benzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol involves its interaction with specific molecular targets. The dithiolan ring can interact with thiol groups in proteins, potentially altering their function. Additionally, the benzoic acid moiety can participate in hydrogen bonding and other interactions that influence the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Benzoic Acid Derivatives: Compounds like methyl benzoate and benzyl benzoate share the benzoic acid moiety but differ in their functional groups.
Dithiolan Compounds: Molecules such as 1,3-dithiolane and its derivatives have similar ring structures but lack the heptyl chain and benzoic acid component.
Uniqueness
Benzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol is unique due to its combination of a benzoic acid moiety with a dithiolan ring and a heptyl chain. This structural arrangement imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.
特性
CAS番号 |
88122-76-3 |
|---|---|
分子式 |
C18H28O3S2 |
分子量 |
356.5 g/mol |
IUPAC名 |
benzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol |
InChI |
InChI=1S/C11H22OS2.C7H6O2/c1-2-3-4-5-6-7-11-13-9-10(8-12)14-11;8-7(9)6-4-2-1-3-5-6/h10-12H,2-9H2,1H3;1-5H,(H,8,9)/t10-,11-;/m1./s1 |
InChIキー |
GJELAOHLCIHCRZ-NDXYWBNTSA-N |
異性体SMILES |
CCCCCCC[C@@H]1SC[C@H](S1)CO.C1=CC=C(C=C1)C(=O)O |
正規SMILES |
CCCCCCCC1SCC(S1)CO.C1=CC=C(C=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


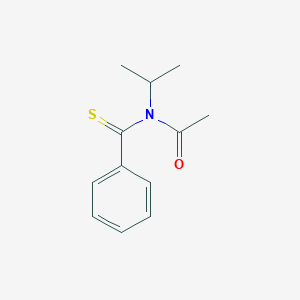


![2-(Aminomethyl)-1-methylbicyclo[2.1.1]hexan-2-ol](/img/structure/B14386694.png)

![1,1'-[(3-Methyl-4-nitro-1,2-phenylene)bis(methylene)]bis(3-chloro-2-nitrobenzene)](/img/structure/B14386713.png)
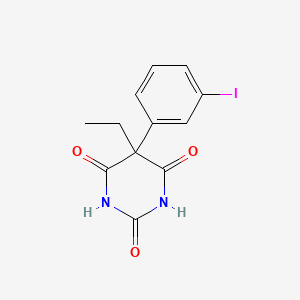
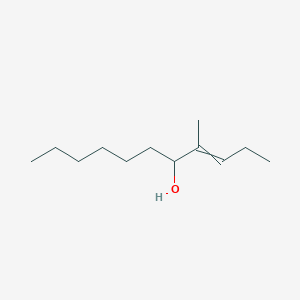
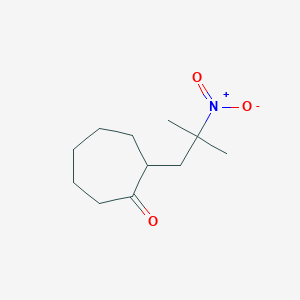
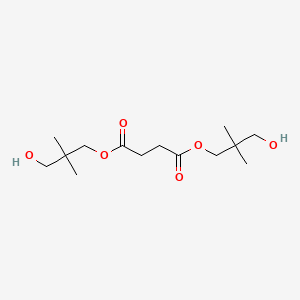
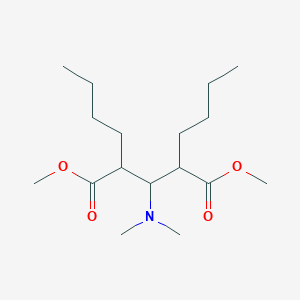

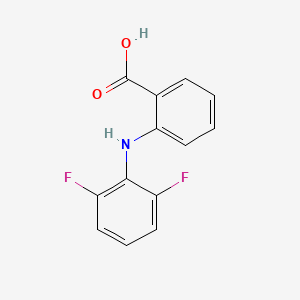
![N-(Acetyloxy)-N-[(cyclohex-1-en-1-yl)methyl]pent-4-enamide](/img/structure/B14386773.png)
